molecular formula C17H19N5O4S B2897789 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 1171658-03-9

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2897789
CAS No.: 1171658-03-9
M. Wt: 389.43
InChI Key: HFRGBEDVKUXYFP-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with 1-isopropyl-1H-pyrazole-5-carboxylic acid. The resulting pyrazole derivative is then subjected to cyclization reactions to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the oxadiazole ring to form amines.

  • Substitution: Introduction of various functional groups at different positions on the pyrazole and oxadiazole rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest its use in therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylsulfonyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory processes.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

  • Oxadiazole derivatives:

  • Sulfonyl-containing compounds: These compounds often display unique chemical properties and biological activities.

Uniqueness: N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide stands out due to its combination of pyrazole, oxadiazole, and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-12(2)22-14(8-10-18-22)16-20-21-17(26-16)19-15(23)9-11-27(24,25)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRGBEDVKUXYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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